molecular formula C11H8N2O B2426512 1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one CAS No. 1536267-57-8

1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one

Cat. No.: B2426512
CAS No.: 1536267-57-8
M. Wt: 184.198
InChI Key: LXPQQLKGEAPZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one (CAS 1536267-57-8) is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This heterocyclic compound belongs to the pyrroloisoquinoline family, a class of structures recognized for a broad spectrum of biological activities. Recent studies highlight the promise of pyrroloisoquinoline derivatives as inhibitors for various biological targets. Notably, structurally related analogs have been identified as potent and selective Haspin kinase inhibitors, with one derivative exhibiting an IC50 value of 23.6 nM and demonstrating significant effects on cancer cell viability . More broadly, the pyrroloisoquinoline scaffold is a subject of investigation in early-stage research for its potential antibacterial, antiviral, antifungal, and anticancer effects, sometimes acting through mechanisms such as tubulin polymerization inhibition . Researchers can utilize this core structure to develop novel bioactive molecules or as a building block in materials science. The product is characterized by its molecular formula (C11H8N2O) and a molecular weight of 184.19 g/mol . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydropyrrolo[3,2-h]isoquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-10-5-8-2-1-7-3-4-12-6-9(7)11(8)13-10/h1-4,6H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPQQLKGEAPZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C(C=C2)C=CN=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of Pyrroloisoquinolinone Derivatives

Impact of Substitution Patterns on Biological Potency and Selectivity

The biological potency and selectivity of pyrroloisoquinolinone derivatives are profoundly influenced by the nature and position of substituents on the heterocyclic framework. Research into various analogs, including those targeting different enzymes and pathogens, has elucidated key structural requirements for activity.

For instance, in the development of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as antileishmanial agents, SAR analysis highlighted the importance of substitutions on the quinoline (B57606) and pyrrolone rings. nih.gov A library of these compounds was synthesized and evaluated for their efficacy against Leishmania donovani. Among the synthesized molecules, compound 5m emerged as a significant lead, showing potent activity against both the promastigote and amastigote stages of the parasite. nih.gov The specific substitution pattern of compound 5m was found to be crucial for its high efficacy, demonstrating over 85% inhibition at a 25 µM concentration. nih.gov

Similarly, studies on 3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one derivatives as Raf kinase inhibitors have shown that modifications to the quinoline scaffold can lead to potent and selective compounds. rsc.org Exploration of these structure-activity relationships resulted in the identification of compound 10f as a potent and selective inhibitor of Raf kinase in vitro. rsc.org

In another series, 1H-pyrrolo[3,2-g]isoquinolines were investigated as inhibitors of Haspin kinase. nih.govnih.gov A structure-activity relationship study identified that N-methylation of the indole (B1671886) nitrogen could retain inhibitory potency. nih.gov The N-methylated derivative 10 , which also features a pyridin-4-yl substituent at the 3-position, was identified as the most selective Haspin inhibitor in its series, with an IC50 value of 23.6 nM. nih.gov Another compound from a related study, compound 22 , was the most active in its series, with a Haspin IC50 of 76 nM and a selectivity index greater than 6 against a panel of eight other protein kinases. nih.gov

The antiproliferative activity of 2-substituted 1H-pyrrolo[3,2-h]quinoline derivatives, which possess an angular structure, has also been investigated. These compounds were shown to induce DNA fragmentation and inhibit DNA synthesis, suggesting they act as topoisomerase inhibitors. nih.gov The substitutions at the 2-position were integral to this activity, although the effect was somewhat reduced compared to the linear analogue, ellipticine. nih.gov

The following table summarizes the biological activity of selected pyrroloisoquinolinone derivatives, illustrating the impact of their substitution patterns.

CompoundCore ScaffoldSubstitution HighlightsBiological TargetActivity (IC50)
5m 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-oneSpecific functionalization via post-Ugi modificationLeishmania donovani (amastigote)8.36 µM
10f 3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-oneUndisclosed substitutions on the quinoline ringRaf KinasePotent in vitro
10 1H-pyrrolo[3,2-g]isoquinolineN-methylated; pyridin-4-yl at C3Haspin Kinase23.6 nM
22 1H-pyrrolo[3,2-g]isoquinolineUndisclosed substitutionsHaspin Kinase76 nM

Conformational Analysis and Pharmacophore Identification within Pyrroloisoquinoline Frameworks

Understanding the three-dimensional structure and key chemical features (pharmacophore) of pyrroloisoquinolinone derivatives is essential for designing inhibitors with high affinity and specificity. Molecular modeling studies, including docking and dynamic simulations, have been employed to identify the crucial elements for biological activity.

In the design of substituted pyrrolo[2,1-a]isoquinolin-3-one derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a comprehensive molecular modeling study was conducted. rsc.org This study combined docking, molecular dynamics simulations, and Quantum Theory of Atoms in Molecules (QTAIM) calculations to elucidate the key interactions. The analysis revealed that interactions with the catalytic active site (CAS) were vital for the inhibitory effect. Furthermore, the combination of strong interactions with both the CAS and the peripheral anionic site (PAS) was shown to be beneficial for enhancing inhibitory activity. rsc.org

For antileishmanial 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives, docking studies were performed to understand the binding mode of active compounds at the active site of Leishmania donovani topoisomerase I (LdTop1). nih.gov These computational studies help in identifying the key pharmacophoric features, such as hydrogen bond donors and acceptors and hydrophobic regions, that are necessary for potent inhibition. The docking score of a reference compound, camptothecin, was -7.7961 kcal/mol, while the active derivative 5m achieved a more favorable docking score of -8.4789 kcal/mol, suggesting a stronger binding affinity. nih.gov This indicates that the specific conformation and arrangement of functional groups in compound 5m align well with the binding site, defining a clear pharmacophore for this class of inhibitors. nih.gov

Analysis of Molecular Interactions and Protein Binding Site Engagement

The therapeutic effect of pyrroloisoquinolinone inhibitors is achieved through precise molecular interactions with their target proteins. Docking studies and X-ray crystallography have provided detailed pictures of how these compounds engage with key amino acid residues in the binding pocket.

For the 1H-pyrrolo[3,2-g]isoquinoline scaffold, the binding mode of an analog of compound 22 in complex with Haspin kinase was determined by X-ray crystallography. nih.gov This provided direct evidence of the specific interactions responsible for its potent inhibition. While the specific residues are not detailed in the abstract, such crystallographic data is invaluable for confirming binding modes predicted by computational models and for guiding further optimization.

In the case of the antileishmanial 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, molecular docking into the active site of LdTop1 (PDB ID: 2B9S) revealed key interactions. The reference compound, camptothecin, was shown to form hydrogen bonds with residues Lys352, Asp353, and Arg314. nih.gov The more active derivatives, such as 5m , likely form a similar or more extensive network of interactions, explaining their enhanced potency. nih.gov

Similarly, in the study of pyrrolo[2,1-a]isoquinolinone derivatives as cholinesterase inhibitors, QTAIM analysis provided detailed information about the molecular interactions stabilizing the ligand-enzyme complexes. rsc.org These calculations highlighted the critical role of interactions with the esteratic site within the CAS for the inhibitory activity. rsc.org This level of detail allows for a precise understanding of how the inhibitor binds and provides a roadmap for designing new derivatives with improved binding affinity and, consequently, higher potency.

Biological Activities and Molecular Targets of Pyrroloisoquinoline Scaffolds

Anticancer and Antiproliferative Potentials

Research into various pyrroloisoquinoline isomers has uncovered multiple mechanisms through which these compounds can exert anticancer effects.

Kinase Inhibition

Derivatives of the 1H-pyrrolo[3,2-g]isoquinoline scaffold have been synthesized and identified as potent inhibitors of Haspin kinase , a serine/threonine kinase that plays a crucial role in mitosis. One N-methylated derivative with a pyridin-4-yl substituent showed a high degree of selectivity and an IC₅₀ value of 23.6 nM against Haspin kinase, along with significant effects on the viability of various human cell lines. nih.gov Other related scaffolds, such as 3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one derivatives, have been investigated as inhibitors of Raf kinase .

Inhibition of Protein-Protein Interactions

The isoquinolin-1-one core structure has been a key pharmacophore in the design of inhibitors targeting the MDM2-p53 protein-protein interaction . Disrupting this interaction can stabilize the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that isoquinolin-1-one derivatives can effectively dissociate the MDM2-p53 complex.

Topoisomerase I Inhibition

The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, found in natural marine alkaloids like the lamellarins, is known for its potent topoisomerase I inhibitory activity . nih.govsemanticscholar.org These compounds stabilize the covalent complex between DNA and topoisomerase I, leading to DNA strand breaks that are lethal to proliferating cancer cells. semanticscholar.org

Tubulin Polymerization Inhibition

Certain tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one derivatives have been identified as inhibitors of tubulin polymerization . rsc.org By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and cytotoxicity in cancer cells, with some compounds showing IC₅₀ values in the low micromolar range. rsc.org

Reversal of Multidrug Resistance (MDR) Phenotypes

The 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline (1-Ph-DHPIQ) scaffold has been investigated for its ability to reverse multidrug resistance in cancer cells. nih.gov Derivatives of this scaffold have been shown to be potent inhibitors of the P-glycoprotein (P-gp) efflux pump, thereby restoring the efficacy of conventional chemotherapy agents in resistant tumor cells. nih.gov

Antimicrobial Activities

Beyond anticancer applications, various pyrroloisoquinoline derivatives have shown promising antimicrobial properties. For instance, 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have been synthesized and evaluated for their antileishmanial activity, with some compounds showing significant inhibition of Leishmania donovani in both in vitro and in vivo models. nih.gov Additionally, other related scaffolds have demonstrated both antibacterial and antifungal activities against a range of pathogens. nih.govnih.gov

Antibacterial Activity

The emergence of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents. Pyrroloisoquinoline and related scaffolds have been explored for their potential to address this challenge.

Research into a series of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamide derivatives has revealed their potential as antibacterial agents. In vitro minimum inhibitory concentration (MIC) evaluations demonstrated that certain compounds in this series were effective against both Gram-positive and Gram-negative bacteria. For instance, compound 9a showed efficacy against Escherichia coli (MIC: 0.25 mg/mL), Staphylococcus aureus (MIC: 0.25 mg/mL), and Enterococcus faecalis (MIC: 0.5 mg/mL). nih.gov

Furthermore, studies on 8-substituted and 8,9-disubstituted-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinolin-3-ones have identified compounds with notable bactericidal properties. Specifically, the compound 8-chloro-9-methoxy-pyrrolo[2,1-a]isoquinolin-3-one (2a) was highlighted as a potent bactericide. researchgate.net These findings underscore the potential of the pyrroloisoquinoline core in developing new antibacterial drugs.

Table 1: Antibacterial Activity of Selected Pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamide Derivatives

Compound Test Organism Minimum Inhibitory Concentration (MIC) (mg/mL)
9a Escherichia coli 0.25
9a Staphylococcus aureus 0.25

| 9a | Enterococcus faecalis | 0.5 |

Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens, are a growing health concern. The investigation of novel antifungal agents has included the pyrroloisoquinoline and related scaffolds.

A study focused on 1H-pyrrolo[3,2-g]quinoline-4,9-diones and 4,9-dioxo-4,9-dihydro-1H-benzo[f]indoles reported promising in vitro antifungal activity. nih.gov Many of the synthesized compounds in this series demonstrated good efficacy against various fungi, suggesting that these scaffolds could be valuable starting points for the development of new antifungal drugs. nih.gov

In a separate investigation, derivatives of pyrrolo[1,2-a]quinoline (B3350903) were screened for their in vitro antifungal activity against Candida albicans. Several derivatives, such as BQ-06 , BQ-07 , and BQ-08 , exhibited high minimum inhibitory concentrations (MICs) at 0.4 µg/mL, which was significantly more potent than the standard antifungal drug fluconazole (B54011) (MIC of 30 µg). nih.gov These results highlight the potential of the pyrroloquinoline skeleton in the design of effective antifungal compounds.

Table 2: Antifungal Activity of Pyrrolo[1,2-a]quinoline Derivatives against Candida albicans

Compound Minimum Inhibitory Concentration (MIC) (µg/mL)
BQ-01 0.8
BQ-03 0.8
BQ-04 1.6
BQ-05 0.8
BQ-06 0.4
BQ-07 0.4
BQ-08 0.4

| Fluconazole (Standard) | 30.0 |

Antiviral Activity

The ongoing threat of viral diseases drives the search for new antiviral therapies. Pyrroloisoquinoline and related heterocyclic systems have been identified as having potential antiviral properties.

A recent review has summarized that pyrroloisoquinoline derivatives are among the compounds that act on a broad spectrum of biological targets, including their use as antiviral agents. nih.gov Specific research on isoquinolone derivatives has demonstrated their inhibitory effects against both influenza A and B viruses. One hit compound, 3-(6-ethylbenzo[d] nih.govnih.govdioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H)-one (compound 1) , showed 50% effective concentration (EC₅₀) values ranging from 0.2 to 0.6 µM. researchgate.net However, this compound also exhibited significant cytotoxicity. researchgate.net Further synthesis and evaluation of 22 additional chemical derivatives were undertaken to address this issue. researchgate.net

Additionally, research into novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e] nih.govtriazolo[4,3-c]pyrimidine derivatives has shown significant antiviral activity against Rotavirus Wa strain and Coxsackievirus B4.

Antimalarial Activity against Parasitic Strains (e.g., Plasmodium falciparum)

Malaria remains a major global health problem, with drug resistance compromising the efficacy of current treatments. The pyrroloisoquinoline scaffold and its analogs have been a source of promising antimalarial compounds.

Derivatives of pyrrolo[3,2-f]quinazoline-1,3-diamine have been synthesized and evaluated for their antimalarial activity. New acetamides and imides derived from the parent compound WR227825 showed potent cell growth inhibition against four clones of Plasmodium falciparum (D-6, RCS, W-2, and TM91C235), with a 50% inhibitory concentration of approximately 0.01 ng/mL. These compounds were also highly active against Plasmodium berghei.

Furthermore, a series of bispyrrolo[1,2-a]quinoxalines were synthesized and tested for their in vitro activity against erythrocytic stages of P. falciparum. These compounds demonstrated superior antimalarial activity compared to their monopyrrolo[1,2-a]quinoxaline counterparts.

Table 3: In Vitro Antimalarial Activity of Pyrrolo[3,2-f]quinazoline-1,3-diamine Derivatives against P. falciparum

Compound P. falciparum Clones 50% Inhibitory Concentration (IC₅₀)

Central Nervous System (CNS) Activities and Receptor Modulation (e.g., 5-HT₂CR Agonism, Cholinomimetic Effects)

Compounds acting on the central nervous system are crucial for treating a variety of neurological and psychiatric disorders. Pyrroloisoquinoline derivatives have been investigated for their ability to modulate CNS receptors.

A series of 1-(1-pyrrolo(iso)quinolinyl)-2-propylamines were synthesized and evaluated as serotonin (B10506) 5-HT₂C receptor agonists for potential use in the treatment of obesity. The analogue that exhibited the highest 5-HT₂C binding affinity (compound 27 , 1.6 nM) was found to be effective in reducing food intake in rats. In a similar vein, a series of 2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]isoquinolin-5(9bH)-ones have been described, with several examples showing potent 5-HT₂C agonism with high selectivity over the 5-HT₂A and 5-HT₂B receptors. nih.gov Compounds such as 38 and 44 from this series effectively reduced food intake in an acute rat feeding model. nih.gov

Regarding cholinomimetic effects, which involve mimicking the action of acetylcholine, research on a novel marine gliding bacterium, Rapidithrix thailandica, led to the isolation of marinoquinoline A, a pyrroloquinoline derivative. This compound exhibited strong acetylcholinesterase (AChE) inhibiting activity with an IC₅₀ of 4.9 µM, suggesting its potential as a cholinomimetic agent. nih.gov

Table 4: 5-HT₂C Receptor Binding Affinity of a Pyrrolo(iso)quinoline Derivative

Compound 5-HT₂C Binding Affinity (nM)

| 27 | 1.6 |

Anti-Inflammatory Properties (e.g., Cyclooxygenase Inhibition)

Inflammation is a key process in many diseases, and the inhibition of enzymes like cyclooxygenase (COX) is a major therapeutic strategy. The anti-inflammatory potential of pyrroloisoquinoline-related structures has been an area of active research.

A pyrroloquinazoline derivative, 3-(4'-acetoxy-3',5'-dimethoxy)benzylidene-1,2-dihydropyrrolo[2,1-b]quinazoline-9-one (PQ) , has been shown to inhibit cyclooxygenase-2 (COX-2) activity in both intact cell assays and with purified enzymes, without affecting COX-1 activity. This dual inhibition of COX-2 and 5-lipoxygenase activities contributes to its analgesic and anti-inflammatory effects.

In another study, novel N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives were synthesized and evaluated for their inhibitory activity against cyclooxygenases. The results indicated that all the tested compounds had the potential to inhibit both COX-1 and COX-2, with IC₅₀ values similar to the reference drug meloxicam.

Antileishmanial Efficacy

Leishmaniasis is a parasitic disease with limited treatment options, creating an urgent need for new and effective drugs. Pyrroloisoquinoline and its analogs have emerged as a promising scaffold for the development of antileishmanial agents.

A series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for their efficacy against visceral leishmaniasis. Among the tested compounds, compound 5m showed potential in vitro antileishmanial activity with an anti-amastigote IC₅₀ of 8.36 µM. nih.gov In vivo studies in a Balb/c mice model showed that this compound led to a 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden. nih.gov

Table 5: In Vitro Antileishmanial Activity of Compound 5m

Parameter Value (µM)
CC₅₀ 65.11
Anti-amastigote IC₅₀ 8.36

Computational and Theoretical Chemistry Studies of Pyrroloisoquinolinone Systems

Quantum Chemical Calculations for Spectroscopic Predictions and Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means to investigate the electronic structure and properties of molecules. These methods have been successfully applied to the 1H-pyrrolo[3,2-h]quinoline system, a close structural analog of 1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one, to predict its vibrational spectra and to explore complex photochemical processes.

The vibrational modes of a molecule are highly sensitive to its geometric and electronic structure. Quantum chemical calculations can accurately predict these modes, providing a theoretical basis for the interpretation of experimental infrared (IR) and Raman spectra. For the related compound 1H-pyrrolo[3,2-h]quinoline, a comprehensive study has demonstrated the reliability of such predictions. nih.gov

A reliable assignment of 55 out of 57 vibrational modes for 1H-pyrrolo[3,2-h]quinoline was achieved by combining IR, Raman, and fluorescence spectroscopy with quantum chemical calculations. nih.gov This study assessed the performance of various computational models and basis sets for predicting vibrational frequencies, as well as IR and Raman intensities. nih.gov Among the different DFT functionals tested, the hybrid B3LYP functional used with Pople's split-valence basis sets was identified as the most suitable choice for achieving a balance between accuracy and computational cost in simulating IR and Raman spectra. nih.gov It was noted that neither Hartree-Fock (HF) nor Møller-Plesset perturbation theory (MP2) methods could satisfactorily describe the vibrational structure. nih.gov Furthermore, simply increasing the basis set size from double- to triple-ζ or adding polarization and diffuse functions did not consistently improve the prediction of vibrational frequencies. nih.gov However, for intensity predictions, extending the basis set proved beneficial, with a systematic increase in accuracy for Raman spectra and a less regular improvement for IR spectra. nih.gov A significant difference in accuracy was observed between the predictions for in-plane and out-of-plane normal modes. nih.gov

These findings for 1H-pyrrolo[3,2-h]quinoline serve as a valuable benchmark and methodological guide for theoretical spectroscopic studies of the broader class of pyrroloisoquinolinones, including this compound.

The presence of both proton-donating (pyrrole NH) and proton-accepting (isoquinoline nitrogen) sites within the this compound scaffold suggests the possibility of intramolecular or intermolecular proton transfer, particularly in the excited state. Adiabatic time-dependent density functional theory (TDDFT) has been employed to study the proton transfer reaction in 1H-pyrrolo[3,2-h]quinoline-water complexes. nih.gov

Upon electronic excitation from the ground state (S₀) to the first excited singlet state (S₁), a significant intramolecular transfer of electron density occurs from the pyrrole (B145914) ring to the quinoline (B57606) fragment. nih.gov This charge redistribution increases the acidity of the N-H group and the basicity of the quinoline nitrogen, creating a driving force for proton transfer. nih.gov However, for the isolated molecule, a large activation energy barrier hinders this phototautomerization. nih.gov

The presence of water molecules forming a bridge between the proton donor and acceptor sites dramatically alters the potential energy landscape. In a 1:1 cyclic complex with a single water molecule, the energy barrier is significantly reduced, allowing for a rapid, concerted, yet asynchronous, two-proton transfer upon excitation. nih.gov When two water molecules form the bridge, the hydrogen-bond network is sterically strained, which introduces a small activation energy for initiating proton dislocation. nih.gov While complete tautomerization is still feasible in this di-hydrated complex, the cooperative proton transfer is highly asynchronous, requiring substantial relaxation and reorganization of the hydrogen-bonded water bridge during the process. nih.gov These theoretical insights into the ESMPT mechanism in a closely related system are crucial for understanding the photophysical and photochemical behavior of this compound in protic environments.

Molecular Docking and Dynamics Simulations for Binding Mode Elucidation

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule (receptor), typically a protein. These methods are instrumental in drug discovery for identifying potential drug targets and optimizing lead compounds. Derivatives of the pyrroloisoquinolinone scaffold have been the subject of numerous such studies.

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a binding affinity or docking score. arxiv.org This information is critical for understanding the molecular basis of a compound's biological activity.

For instance, derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one have been designed and evaluated as potential inhibitors of coagulation factors Xa (FXa) and XIa (FXIa), which are key targets for antithrombotic drugs. semanticscholar.org Molecular docking studies guided the synthesis of these compounds, and subsequent in vitro testing confirmed that several derivatives were capable of inhibiting both coagulation factors, while others were selective for FXIa. semanticscholar.org Similarly, 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have been synthesized and evaluated as antileishmanial agents, with docking studies presumably playing a role in their rational design. nih.govrsc.org In another study, pyrrolo[1,2-a]quinoline (B3350903) derivatives were investigated for their antimycobacterial properties, and docking was used to gain both qualitative and quantitative insights into their binding affinity at the active sites of target enzymes like Pks13 and DprE1. mdpi.com These examples highlight the utility of docking in predicting ligand-protein interactions and guiding the structural modification of the pyrroloisoquinolinone core to enhance binding affinity and selectivity for various therapeutic targets. semanticscholar.orgnih.govrsc.orgmdpi.com

While docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of both the ligand and the protein over time. From these simulations, various thermodynamic parameters, including configurational entropy, can be calculated to provide a more complete understanding of the binding process. Research on thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1) has utilized MD simulations to explore possible binding modes and stabilize the docked complexes. rsc.org These simulations can reveal crucial interactions, such as the role of specific amino acid residues (e.g., Asn535) in stabilizing the inhibitor within the active site. rsc.org Such detailed analyses, which can be extended to this compound systems, are invaluable for a more accurate prediction of binding free energies and for understanding the entropic contributions to ligand binding.

Computer-Aided Drug Design (CADD) and In Silico Screening Applications

Computer-Aided Drug Design (CADD) encompasses a range of computational methods used to accelerate the discovery and design of new drugs. This includes virtual screening of large compound libraries to identify potential hits, as well as the optimization of lead compounds to improve their efficacy and pharmacokinetic properties. The this compound scaffold and its relatives are well-suited for such CADD approaches.

Spectroscopic and Crystallographic Characterization Methodologies for Pyrroloisoquinolones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through 1H NMR, 13C NMR, and two-dimensional experiments like COSY and HMBC, a complete picture of the molecular connectivity can be assembled.

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons. For pyrroloisoquinolone systems, the aromatic protons typically appear in the downfield region (δ 7.0-10.0 ppm), with their specific chemical shifts and coupling constants (J values) revealing their relative positions on the fused ring system. Protons on the pyrrolone ring, such as those on the CH₂ group, would be expected in the aliphatic region. For instance, in a series of N-substituted 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, the aromatic protons are observed between δ 7.35 and 8.11 ppm, while the methylene (B1212753) protons (CH₂) of the pyrrolone ring appear as a singlet around δ 4.70 ppm. nih.gov Similarly, for 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]isoquinoline, aromatic protons are observed as high as δ 10.15 ppm. mdpi.com

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Carbonyl carbons (C=O) in the lactam ring of pyrroloisoquinolones are typically observed far downfield, often in the δ 165-175 ppm range. Aromatic and heteroaromatic carbons appear between δ 100 and 150 ppm, while aliphatic carbons, such as the CH₂ group, resonate in the upfield region. In the case of a substituted 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one, the carbonyl carbon appears at δ 166.4 ppm, while the various aromatic carbons span from δ 121.2 to 160.6 ppm. nih.gov

The table below shows representative ¹H and ¹³C NMR data for analogous compounds, illustrating the typical chemical shifts observed for this class of heterocycles.

CompoundNucleusChemical Shift (δ ppm)
N-(tert-butyl)-2-(7-chloro-1-oxo-9-phenyl-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)-2-methylpropanamide nih.gov¹H NMR8.11 (d, J=8.9 Hz), 7.79-7.52 (m), 7.42-7.35 (m), 6.20 (s), 4.70 (s), 1.70 (s), 1.30 (s)
¹³C NMR172.5, 166.4, 160.6, 148.2, 146.9, 132.8, 131.9, 130.7, 129.8, 129.2, 128.1, 126.2, 121.2, 60.9, 51.2, 49.9, 28.6, 24.6
1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]isoquinoline mdpi.com¹H NMR10.15 (s), 9.03 (s), 8.70 (d, J=5.4 Hz), 8.48-8.41 (m), 8.19 (dd), 8.00 (d), 7.64 (d), 7.45 (m), 6.82 (d), 4.43 (s)
¹³C NMR146.5, 144.4, 139.4, 138.1, 137.0, 135.6, 135.3, 134.7, 133.3, 129.1, 127.6, 126.0, 124.8, 123.8, 122.5, 122.3, 119.4, 117.7, 117.4, 114.8, 102.6, 39.2

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

For pyrroloisoquinolone derivatives, techniques like Electrospray Ionization (ESI) are commonly used. nih.gov The resulting mass spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) for this ion confirms the molecular weight. For example, the HRMS (ESI) analysis of a substituted pyrrolo[3,4-b]quinolin-1-one derivative with a calculated formula of C₂₅H₂₇ClN₃O₂ yielded an [M+H]⁺ ion at m/z 436.1786, which was in close agreement with the calculated value of 436.1792. nih.gov This level of accuracy is crucial for unequivocally confirming the elemental composition.

The fragmentation patterns observed in MS/MS experiments can further validate the proposed structure by showing the loss of specific substituents or the cleavage of the heterocyclic rings.

CompoundIonizationCalculated m/z [M+H]⁺Found m/z [M+H]⁺
N-(tert-butyl)-2-(7-chloro-1-oxo-9-phenyl-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)-2-methylpropanamide nih.govESI436.1792436.1786
N-(tert-butyl)-2-(7-methoxy-9-(4-methoxyphenyl)-1-oxo-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)-2-methylpropanamide nih.govESI462.2393462.2387
8-chloro-2-benzyl-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline unicatt.itHRMS357.1153357.1133

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a compound like 1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one, several characteristic absorption bands are expected.

The most prominent peak would be the carbonyl (C=O) stretching vibration of the lactam ring, typically appearing in the range of 1650-1700 cm⁻¹. The N-H stretching vibration of the pyrrolone and/or isoquinoline (B145761) moieties would be visible as a broader peak around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, while aromatic C=C bond stretching appears in the 1450-1600 cm⁻¹ region.

In related pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline structures, characteristic IR peaks are observed at 1613 cm⁻¹ (C=C stretch) and in the range of 1300-1500 cm⁻¹ for various aromatic vibrations. mdpi.com The presence of a carbonyl group in a related pyrrolo[3,4-d]pyridazinone is confirmed by a strong band at 1762 cm⁻¹. mdpi.com

Compound FamilyFunctional GroupTypical IR Absorption (cm⁻¹)
PyrroloisoquinolonesLactam C=O Stretch1650 - 1700
N-H Stretch3200 - 3400
Aromatic C=C Stretch1450 - 1600
Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines mdpi.comAromatic C=C Stretch1578 - 1618
Various fingerprint vibrations1053 - 1484

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Photophysical Property Assessment

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule and assess its photophysical properties. The extensive conjugation in the fused aromatic system of pyrroloisoquinolones gives rise to strong absorption in the UV-Vis region.

Studies on related 3H-Pyrrolo[3,2-f]-quinolin-9-ones and pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines show that these compounds exhibit characteristic absorption and emission spectra. mdpi.comnih.gov The position and intensity of the absorption maxima (λ_max) are sensitive to the specific substitution pattern and the extent of the π-conjugated system. Similarly, fluorescence spectroscopy can reveal the emission properties of these compounds, providing information on their potential use in materials science or as biological probes. A detailed study on the related 1H-pyrrolo[3,2-h]quinoline combined experimental and computational methods to reliably assign its vibrational modes using fluorescence spectroscopy alongside IR and Raman techniques. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination and Binding Mode Analysis

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined.

For complex heterocyclic systems like pyrroloisoquinolones, this technique provides definitive proof of the connectivity and stereochemistry. For example, the X-ray crystal structure of a 1-methyl-1H-pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]isoquinoline derivative confirmed its almost planar molecular structure. mdpi.com In another study on a 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative, crystallography revealed that the fused-ring system was approximately planar and the crystal packing was stabilized by intermolecular hydrogen bonds. This level of detail is crucial for understanding intermolecular interactions in the solid state and for computational modeling studies.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating components of a mixture and assessing the purity of a synthesized compound. For pyrroloisoquinolone derivatives, reversed-phase HPLC is commonly employed.

In a typical setup, a C18 column is used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. The compound's retention time is a characteristic property under specific conditions (flow rate, solvent gradient, temperature). Purity is determined by integrating the peak area of the target compound relative to the total area of all peaks detected, typically by a UV detector set at a wavelength where the compound absorbs strongly (e.g., 220 nm and 254 nm). For a series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, HPLC analysis was used to confirm purities, which were generally found to be above 95%. nih.gov

Analytical ParameterTypical Value/Condition
Column Agilent XDB-C18 (5.0 μm, 4.6 × 250 mm) nih.gov
Solvent System Acetonitrile and Water nih.gov
Flow Rate 0.8 mL/min nih.gov
Detection UV at 220 nm and 254 nm nih.gov
Purity Assessment >95% Peak Area nih.gov

Pyrroloisoquinoline Scaffolds in Modern Drug Discovery and Development

Role as Privileged Scaffolds in Medicinal Chemistry for Diverse Therapeutic Agents

In the field of medicinal chemistry, certain molecular structures, referred to as "privileged scaffolds," are frequently identified as the basis for ligands that can interact with multiple, distinct biological targets. The pyrroloisoquinoline framework is a prime example of such a scaffold. nih.gov Its inherent structural and electronic properties allow for the synthesis of diverse libraries of compounds with a wide spectrum of pharmacological activities. researchgate.net

The versatility of the pyrroloisoquinoline scaffold is demonstrated by its presence in compounds targeting a range of diseases. These derivatives have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents. wikipedia.orgmdanderson.org The fused heterocyclic system provides a rigid core that can be strategically functionalized to optimize binding affinity and selectivity for various protein targets, including enzymes and receptors. nih.gov This adaptability makes the pyrroloisoquinoline scaffold a valuable starting point in the design and discovery of novel drugs. wikipedia.org The exploration of this scaffold has led to the identification of compounds with potent cytotoxic activity against tumor cells and the ability to inhibit key enzymes involved in disease progression. nih.gov

Derivation and Inspiration from Natural Product Alkaloids

The prominence of the pyrroloisoquinoline scaffold in medicinal chemistry is largely inspired by its occurrence in a number of biologically active natural product alkaloids. These natural compounds have served as a rich source of inspiration for the design of new therapeutic agents.

Lamellarins: This family of marine alkaloids, known for their potent cytotoxic and multidrug resistance reversal activities, features a core pyrrolo[2,1-a]isoquinoline (B1256269) structure. nih.govnih.gov The discovery and biological evaluation of lamellarins have spurred significant efforts in the synthesis of their analogues to develop new anticancer agents. nih.gov

Crispine A: Isolated from the plant Carduus crispus, Crispine A is a pyrrolo[2,1-a]isoquinoline alkaloid that has demonstrated a range of pharmacological activities, including antidepressant-like and anticancer effects. researchgate.netnih.govhopkinsmedicine.org Its structure has been a target for numerous total synthesis campaigns and has guided the development of related compounds. researchgate.net

Trolline: Also known as Oleracein E, trolline is an isoquinoline (B145761) alkaloid that possesses a tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one core structure. nih.gov It has been shown to exhibit antioxidant, antibacterial, and antiviral properties. wikipedia.orgnih.gov

Marinoquinolines: These compounds are pyrroloquinolines isolated from marine bacteria and have shown moderate cytotoxicity and activity against the malaria parasite Plasmodium falciparum. frontiersin.org While possessing a related pyrrolo-fused quinoline (B57606) system, they provide further evidence of the therapeutic potential of this class of heterocyclic compounds.

Spirotryprostatin B: This fungal alkaloid has a different core structure, a spiro[pyrrolidine-3,3'-oxindole], and is known for its anti-mitotic properties. mdanderson.org While not a direct pyrroloisoquinoline, its complex, fused heterocyclic system serves as an inspiration for the broader exploration of nitrogen-containing heterocyclic scaffolds in the development of potent and selective therapeutic agents.

The structural diversity and biological activity of these natural products underscore the therapeutic potential inherent in the pyrroloisoquinoline and related heterocyclic frameworks.

Development of Novel Therapeutic Agents based on the Pyrroloisoquinolinone Core

Building upon the foundation laid by natural products and the understanding of the pyrroloisoquinoline scaffold as a privileged structure, medicinal chemists have actively pursued the development of novel therapeutic agents incorporating the pyrroloisoquinolinone core.

Recent research has focused on synthesizing and evaluating derivatives of the 1H-pyrrolo[3,2-g]isoquinoline scaffold as inhibitors of Haspin kinase. Haspin is a protein kinase that plays a crucial role in cell division, and its inhibition is a promising strategy for cancer therapy. One N-methylated derivative demonstrated a high degree of selectivity and an IC50 value of 23.6 nM, indicating potent inhibition of the enzyme. This compound also showed significant effects on the viability of various human cell lines, highlighting its potential as a novel anticancer agent.

In another therapeutic area, derivatives of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one have been synthesized and investigated for their efficacy against visceral leishmaniasis. One compound from this series exhibited significant in vitro antileishmanial activity and demonstrated a substantial reduction in parasite burden in the liver and spleen of infected mice. These findings suggest that the pyrroloisoquinolinone core can be effectively modified to produce potent antileishmanial agents.

Therapeutic Developments Based on the Pyrroloisoquinolinone Core
Compound ClassTherapeutic TargetKey FindingsReference
1H-Pyrrolo[3,2-g]isoquinolinesHaspin Kinase (Cancer)N-methylated derivative showed an IC50 of 23.6 nM and significant effects on cancer cell viability.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-onesLeishmania donovani (Leishmaniasis)Lead compound showed 56.2% inhibition in liver and 61.1% in spleen parasite burden in mice.

Potential for Positron Emission Tomography (PET) Radiotracer Development

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. The development of novel PET radiotracers is crucial for diagnosing diseases, monitoring treatment responses, and understanding disease mechanisms.

While there is no specific research to date on the development of "1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one" as a PET radiotracer, the broader class of pyrroloisoquinoline scaffolds holds potential in this area. The fundamental principle behind a targeted PET radiotracer is to label a molecule that selectively binds to a biological target of interest with a positron-emitting isotope, such as Fluorine-18.

Given that pyrroloisoquinoline derivatives have been developed as potent and selective inhibitors for specific biological targets like Haspin kinase, they represent promising candidates for radiotracer development. A radiolabeled version of a potent pyrroloisoquinoline-based kinase inhibitor could potentially be used to image the expression and distribution of that kinase in tumors, which could aid in cancer diagnosis and the selection of patients for targeted therapies.

The process would involve:

Identifying a pyrroloisoquinoline derivative with high affinity and selectivity for a specific biological target.

Synthesizing a precursor molecule suitable for radiolabeling.

Introducing a positron-emitting radionuclide, such as ¹⁸F, into the molecule.

Evaluating the resulting radiotracer's in vitro and in vivo properties, including its stability, pharmacokinetics, and ability to specifically bind to its target.

Although research has been conducted on related heterocyclic systems like tetrahydroisoquinolines for PET imaging of chemokine receptors, the exploration of the pyrroloisoquinolinone scaffold for this application remains an open and potentially fruitful area of investigation. nih.gov The known biological activities of this scaffold make it an attractive starting point for the design of novel PET probes for a variety of disease targets.

Future Research Directions and Overarching Challenges

Advancements in Stereoselective and Sustainable Synthetic Methodologies

The complex, multi-ring structure of the pyrroloisoquinolinone core necessitates sophisticated synthetic approaches. Future research must prioritize the development of methodologies that are not only efficient but also stereoselective and environmentally sustainable.

Stereoselective Synthesis : Many biologically active molecules are chiral, with their therapeutic effects being dependent on a specific three-dimensional arrangement. A key challenge is the controlled creation of chiral centers within the pyrroloisoquinolinone scaffold. Novel, facile, and stereoselective approaches, such as those utilizing N-acyliminium ion chemistry from non-racemic chiral templates, are crucial for producing specific stereoisomers. researchgate.net The stereochemical outcomes of such reactions can be precisely determined using techniques like NOE and X-ray crystallography. researchgate.net Furthermore, methods like N-heterocyclic carbene-catalyzed cascade reactions have shown success in constructing functionalized pyrrolo[3,2-c]quinolines with excellent diastereo- and enantioselectivities, a strategy that could be adapted for the 1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one system. nih.gov

Sustainable and Green Chemistry : Traditional synthetic methods for aza-heterocycles often involve hazardous reagents and generate significant chemical waste. researchgate.net The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing. Future synthetic routes should focus on sustainability by employing strategies like:

Multicomponent Reactions (MCRs) : These reactions combine three or more reactants in a single step, offering efficiency and reducing waste. researchgate.net

Acceptorless Dehydrogenative Coupling (ADC) : This transition metal-catalyzed strategy uses readily available and renewable starting materials like alcohols, producing only water and hydrogen as by-products. rsc.org

Click Chemistry : Known for its high selectivity and efficiency under mild conditions, this approach minimizes byproducts. researchgate.net

Avoiding Hazardous Reagents : Developing routes that avoid isocyanates and minimize solvent use are key goals for sustainable synthesis. rsc.org

Exploration of Undiscovered Biological Targets and Multi-Targeted Drug Design

While derivatives of related pyrroloisoquinoline scaffolds have shown promise against various targets, the full biological potential of this compound remains largely untapped.

Identifying Novel Targets : Research has demonstrated that different pyrroloisoquinoline isomers possess a range of biological activities. For instance, 1H-pyrrolo[3,2-g]isoquinolines have been identified as potent inhibitors of Haspin kinase, an enzyme overexpressed in some cancers. nih.govnih.gov Other related structures, like pyrrolo[2,1-a]isoquinolinone derivatives, have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. rsc.org A systematic screening of this compound derivatives against a broad panel of biological targets (e.g., kinases, G-protein coupled receptors, ion channels) could uncover entirely new therapeutic applications.

Multi-Targeted Drug Design : Complex diseases like cancer often involve multiple pathological pathways. nih.gov Designing a single molecule that can modulate several targets simultaneously is an emerging and powerful therapeutic strategy. nih.govmdpi.com This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. mdpi.com The pyrroloisoquinolinone scaffold is well-suited for this strategy. For example, lamellarins, a class of related marine alkaloids, are known to act on multiple targets, including Topoisomerase I and protein kinases, and also affect mitochondrial function. nih.gov Future design efforts could focus on creating this compound analogues that co-inhibit targets in synergistic pathways, such as the EGFR and c-Met kinases in cancer. mdpi.com

Compound ClassBiological Target(s)Therapeutic Area
1H-Pyrrolo[3,2-g]isoquinolinesHaspin KinaseCancer
Pyrrolo[2,1-a]isoquinolinonesAChE, BChENeurodegenerative Disease
Lamellarin AlkaloidsTopoisomerase I, Protein Kinases, MitochondriaCancer
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-onesDNA TopoisomerasesLeishmaniasis

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

Predictive Modeling : AI/ML algorithms, such as graph neural networks, can be trained on large datasets to predict the physicochemical and biological properties of molecules. nih.govastrazeneca.com This allows researchers to screen billions of virtual compounds and prioritize those with the highest probability of success, significantly reducing the need for expensive and time-consuming laboratory synthesis and testing. acm.org

Generative Models : Beyond prediction, AI can generate novel molecular structures tailored to specific criteria. springernature.com These generative models can explore the vast chemical space around the this compound core to design new analogues with optimized properties, such as improved binding affinity for a target or better metabolic stability. acm.orgspringernature.com

Accelerating the Design-Make-Test-Analyze (DMTA) Cycle : Integrating AI into the drug discovery workflow can accelerate the entire DMTA cycle. springernature.com By predicting synthetic routes, prioritizing candidates, and learning from experimental results, AI/ML can create a more efficient and intelligent feedback loop for lead optimization. nih.gov

Addressing Synthetic Complexity and Scalability for Pharmaceutical Applications

A significant barrier between a promising laboratory compound and a marketable drug is the challenge of large-scale synthesis. The structural complexity of aza-heterocycles like this compound makes their production on an industrial scale a formidable challenge. frontiersin.org

Future research must focus on developing synthetic routes that are not only elegant in the lab but also robust, reproducible, and economically viable for manufacturing. This involves:

Minimizing the number of synthetic steps.

Using readily available and inexpensive starting materials.

Ensuring the process is safe and environmentally sound.

Designing purification methods that are efficient at a large scale.

Overcoming these scalability challenges is critical for the translation of any this compound-based therapeutic from academic discovery to clinical reality.

Design of Next-Generation Pyrroloisoquinolinone Analogues with Optimized Profiles

The ultimate goal is to design next-generation analogues of this compound with superior therapeutic profiles. This requires a multi-parameter optimization approach that considers potency, selectivity, and pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity).

The integration of these advanced strategies will enable the rational design of novel this compound derivatives with precisely tuned properties, maximizing their therapeutic benefit while minimizing potential side effects.

Q & A

Q. What are established synthetic routes for 1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one derivatives?

Methodological Answer: Key synthetic strategies include:

  • Microwave-assisted reactions : Using InCl₃ catalyst (20 mol%) under microwave irradiation (360 W, 5 min) achieves cyclization with 63% yield .
  • Reflux-based cyclization : Heating acrylates in boiling Ph₂O for 30 min followed by flash chromatography (EtOAc/MeOH 8:2) or recrystallization .
  • Precursor functionalization : 2-Chloro-3-vinylquinolines treated with hydrazine hydrate or p-aminobenzenesulfonamide yield pyrroloquinoline cores via regioselective cyclization .

Q. How is spectroscopic characterization performed for this compound class?

Methodological Answer:

  • NMR/HRMS : Proton environments are resolved via ¹H/¹³C NMR, while HRMS confirms molecular formulas (e.g., C₁₉H₁₅BrN₂O: [M+H]⁺ m/z 383.0538) .
  • X-ray crystallography : Validates fused-ring geometry and dihedral angles (e.g., 57.84° between aromatic planes) .
  • Melting points and IR : Used to assess purity (e.g., mp 235–240°C for 97% purity) .

Q. What safety precautions are required during handling?

Methodological Answer:

  • Toxicity : Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use N95 masks, gloves, and eye protection .
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water; for ingestion, rinse mouth and seek medical attention .

Advanced Research Questions

Q. How can synthetic yields be optimized for complex derivatives?

Methodological Answer:

  • Catalyst screening : Indium(III) chloride (20 mol%) enhances cyclization efficiency under microwave conditions .
  • Solvent selection : Polar aprotic solvents (e.g., Ph₂O) improve reaction homogeneity during reflux .
  • Precursor design : Substituents on quinoline precursors (e.g., 2-chloro-6,7-dimethyl groups) reduce steric hindrance, improving regioselectivity .

Q. How to resolve contradictions in spectral data or biological activity?

Methodological Answer:

  • X-ray validation : Resolve NMR ambiguities (e.g., tautomerism) via crystallographic analysis .
  • Isomer separation : Use chiral chromatography or recrystallization to isolate E/Z isomers, as seen in anticoagulant studies .
  • Biological triage : Compare IC₅₀ values across assays (e.g., acetylcholinesterase inhibition vs. cytotoxicity) to confirm target specificity .

Q. What pharmacological mechanisms are reported for pyrroloisoquinoline derivatives?

Methodological Answer:

  • Anticoagulant activity : 4H-Pyrrolo[3,2,1-ij]quinolin-2-ones inhibit thrombin via hydrophobic interactions with the active site (IC₅₀ < 1 µM) .
  • Acetylcholinesterase (AChE) inhibition : 1,2-Dihydroisoquinolin-3(4H)-one derivatives show submicromolar activity by mimicking acetylcholine’s quaternary ammonium group .

Q. How to address tautomeric instability in imidazo-isoquinoline derivatives?

Methodological Answer:

  • Aroylation : Stabilize tautomers via N-acylation (e.g., benzoyl chloride) to lock the 3-aminoimidazolidin-4-one scaffold .
  • Reductive cleavage : Use NaBH₄ to reduce labile NH groups, preventing tautomerization during biological assays .

Q. What strategies enable regioselective cyclization in fused-ring systems?

Methodological Answer:

  • Hydrazine-mediated cyclization : 2-Carbamoylmethyl-3,4-dihydroisoquinolinium salts treated with hydrazine hydrate yield single tautomers .
  • Thermodynamic control : Prolonged reflux (≥12 hr) favors the kinetically stable pyrrolo[3,2-h]isoquinoline isomer over competing pathways .

Q. Notes

  • All methodologies are derived from peer-reviewed studies or authoritative databases (PubChem, Springer).
  • Structural ambiguities require cross-validation via NMR, HRMS, and X-ray crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.